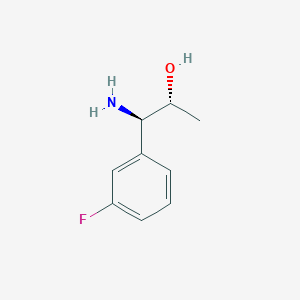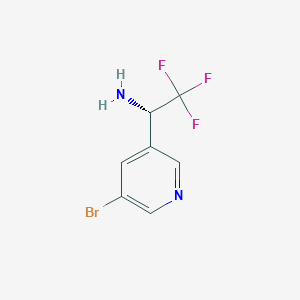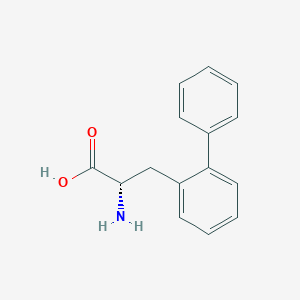
2-Phenyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-L-phenylalanine is an organic compound that belongs to the class of amino acids. It is characterized by the presence of two phenyl groups attached to the alpha carbon of the amino acid structure. This compound is of significant interest in various fields of chemistry, biology, and medicine due to its unique structural and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-L-phenylalanine can be achieved through several methods. One common approach involves the use of phenylacetaldehyde, hydrogen cyanide, and ammonia to form phenylalanine, which can then be further modified to introduce the second phenyl group . Another method involves the bioconversion of L-phenylalanine using engineered microbial pathways .
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes. For example, the Ehrlich pathway in Saccharomyces cerevisiae can be harnessed to convert L-phenylalanine to 2-phenylethanol, which can then be further processed to obtain this compound . This method is preferred due to its efficiency and the ability to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-L-phenylalanine involves its interaction with various molecular targets and pathways. It is known to act as an antagonist at α2δ calcium channels and as a competitive antagonist at the glycine binding site of NMDA receptors . These interactions influence neurotransmitter levels and can have significant effects on neurological function.
Comparación Con Compuestos Similares
2-Phenyl-L-phenylalanine can be compared with other similar compounds such as:
L-Phenylalanine: A precursor to this compound, it is an essential amino acid involved in protein synthesis.
Phenethylamine: A compound with a similar phenyl group structure, known for its role as a neuromodulator.
The uniqueness of this compound lies in its dual phenyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 |
Clave InChI |
DBMVJVZQGTXWTP-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=CC=C2C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15234183.png)
![1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone](/img/structure/B15234190.png)
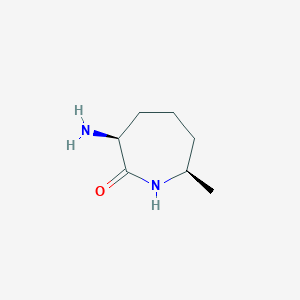
![3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B15234201.png)
![Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15234214.png)

![2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15234227.png)



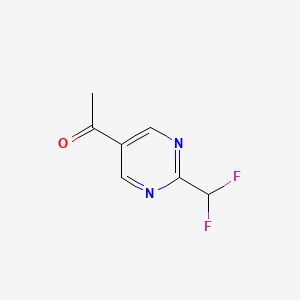
![7-Tert-Butyl 3-Ethyl 8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-3,7(6H)-Dicarboxylate](/img/structure/B15234260.png)
